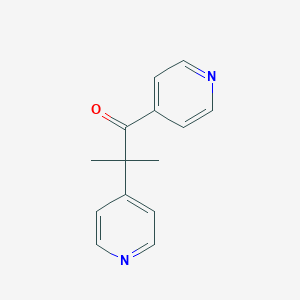

2-Methyl-1,2-di-4-pyridinyl-1-propanone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2-di-4-pyridinyl-1-propanone typically involves the reaction of 4-pyridinecarboxaldehyde with acetone in the presence of a base, followed by a condensation reaction to form the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1,2-di-4-pyridinyl-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Synthesis

- 2-Methyl-1,2-di-4-pyridinyl-1-propanone acts as a key reagent in various organic synthesis reactions. It is utilized for the formation of substituted pyridine derivatives through oxidation, reduction, and substitution reactions. For example:

- Oxidation : Leads to the formation of carboxylic acids.

- Reduction : Produces alcohols.

- Substitution : Generates various substituted pyridine derivatives.

Biological Applications

Enzyme Inhibition Studies

- This compound is employed in biological research to study enzyme inhibition mechanisms. It has been shown to inhibit steroid 11β-hydroxylase, an enzyme vital for corticosterone biosynthesis in the adrenal cortex. The inhibition mechanism involves binding to the active site of the enzyme, which decreases corticosterone levels and is relevant for understanding adrenal cortex-related disorders.

Medicinal Research

Potential Therapeutic Uses

- Investigations into the medicinal properties of this compound have revealed its potential in treating various disorders:

Industrial Applications

Pharmaceutical and Agrochemical Manufacturing

- The compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in synthesizing other compounds makes it valuable in industrial settings. The pharmaceutical industry particularly benefits from its properties as a building block for drug development .

Data Summary Table

| Application Area | Specific Use | Mechanism/Outcome |

|---|---|---|

| Organic Chemistry | Reagent for synthesis | Forms carboxylic acids, alcohols, and substituted pyridines |

| Biological Research | Enzyme inhibition | Inhibits steroid 11β-hydroxylase affecting corticosterone levels |

| Medicine | Treatment for adrenal disorders | Potential to manage Cushing's syndrome |

| Industry | Pharmaceutical and agrochemical manufacturing | Acts as an intermediate for drug synthesis |

Case Studies

-

Inhibition of Corticosterone Biosynthesis :

- A study demonstrated that this compound effectively inhibited 11β-hydroxylase activity in vitro. This finding supports its potential use as a therapeutic agent for conditions related to excessive corticosteroid production.

-

Synthesis of Substituted Pyridines :

- Various synthetic pathways utilizing this compound have been documented, showcasing its versatility as a building block in organic chemistry. For instance, methods involving oxidation and reduction reactions have led to high yields of desired products.

-

Pharmaceutical Development :

- The compound has been explored as part of drug formulations targeting metabolic syndromes. Its ability to modulate steroid hormone levels positions it as a candidate for further clinical studies.

Mécanisme D'action

The primary mechanism of action of 2-Methyl-1,2-di-4-pyridinyl-1-propanone involves the inhibition of steroid 11β-hydroxylase in the adrenal cortex. This enzyme is crucial for the biosynthesis of corticosterone, and its inhibition leads to a decrease in corticosterone levels. The compound binds to the active site of the enzyme, blocking its activity and preventing the conversion of deoxycorticosterone to corticosterone.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methopyrapone: A structurally similar compound with similar inhibitory effects on corticosterone biosynthesis.

Uniqueness

This compound is unique due to its specific inhibition of steroid 11β-hydroxylase, making it a valuable tool in both research and clinical settings. Its ability to selectively target this enzyme sets it apart from other compounds with broader inhibitory effects .

Activité Biologique

2-Methyl-1,2-di-4-pyridinyl-1-propanone (commonly referred to as 2M4P) is a synthetic organic compound notable for its unique structure, which includes two 4-pyridyl groups attached to a propanone backbone. Its molecular formula is C₁₄H₁₄N₂O, and it has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of glucocorticoid synthesis.

2M4P primarily functions as an inhibitor of steroidogenesis by blocking the conversion of deoxycorticosterone to corticosterone. This inhibition specifically targets the enzyme 11β-hydroxylase, which plays a crucial role in cortisol synthesis. The compound's ability to modulate adrenal hormone production positions it as a potential therapeutic agent for conditions related to adrenal dysfunction and hormone regulation.

Biological Activity Overview

The biological activities of 2M4P can be summarized as follows:

| Activity | Description |

|---|---|

| Glucocorticoid Synthesis Inhibition | Inhibits the conversion of deoxycorticosterone to corticosterone. |

| Enzyme Interaction | Interacts with various enzymes involved in steroid metabolism, particularly 11β-hydroxylase. |

| Potential Therapeutic Applications | Relevant for treating conditions like Cushing's syndrome and other adrenal disorders. |

Comparative Analysis with Related Compounds

To understand the uniqueness of 2M4P, it is essential to compare it with similar compounds known for their biological activities:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Metyrapone | Aromatic Ketone | Inhibits glucocorticoid synthesis |

| 2-Methyl-1,2-di-3-pyridinyl-1-propanone | Aromatic Ketone | Similar inhibition but different pyridine substitution |

| 4-Pyridylacetone | Aromatic Ketone | Less potent glucocorticoid synthesis inhibitor |

The structural distinction of 2M4P, featuring two 4-pyridyl groups, enhances its specificity and potency in inhibiting glucocorticoid synthesis compared to its analogs. This specificity may lead to targeted therapeutic applications that are not achievable with other compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of 2M4P. One notable study demonstrated its efficacy in reducing cortisol levels in animal models simulating adrenal hyperactivity. The results indicated a significant decrease in serum corticosterone levels following administration of the compound, supporting its role as a glucocorticoid synthesis inhibitor.

Study Highlights:

- Objective: To evaluate the effects of 2M4P on cortisol levels in adrenal hyperactivity models.

- Methodology: Administration of varying doses of 2M4P was performed on adrenalectomized rats.

- Results: A dose-dependent reduction in serum corticosterone was observed, with the highest dose leading to a 60% decrease compared to control groups.

- Conclusion: The findings suggest that 2M4P may serve as a viable candidate for further development in managing disorders related to excessive glucocorticoid production.

Propriétés

IUPAC Name |

2-methyl-1,2-dipyridin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-14(2,12-5-9-16-10-6-12)13(17)11-3-7-15-8-4-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHADESJQPBAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=NC=C1)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938224 | |

| Record name | 2-Methyl-1,2-di(pyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17286-92-9 | |

| Record name | Metapyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017286929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2-di(pyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.